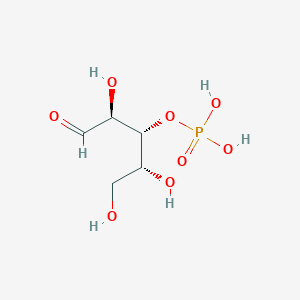

Arabinose-3-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11O8P |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3R,4S)-1,2,4-trihydroxy-5-oxopentan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(8)5(4(9)2-7)13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 |

InChI Key |

YDZXEOXOAWPURF-WDCZJNDASA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)OP(=O)(O)O)O)O |

Synonyms |

arabinose-3-phosphate |

Origin of Product |

United States |

Metabolic Pathways Involving Arabinose Phosphates

L-Arabinose Catabolism Leading to Phosphorylated Intermediates

Microorganisms have evolved two primary strategies to catabolize L-arabinose: the isomerase pathway, characteristic of bacteria, and the oxidoreductase pathway, found in fungi. jmb.or.krjmb.or.kr Both pathways converge at the formation of D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). jmb.or.krresearchgate.netoup.com

Bacterial L-Arabinose Isomerase Pathway

The bacterial pathway for L-arabinose metabolism is a relatively direct, three-enzyme process that does not involve redox cofactors. jmb.or.krjmb.or.kr The genes encoding these enzymes, araA, araB, and araD, are often organized in the ara operon. wikipedia.orgsmpdb.ca This pathway efficiently converts L-arabinose into an intermediate of the central pentose phosphate pathway. smpdb.ca

The initial steps in bacterial L-arabinose catabolism involve a two-enzyme conversion to a phosphorylated intermediate.

Isomerization: The pathway begins with the enzyme L-arabinose isomerase (encoded by the araA gene), which catalyzes the isomerization of L-arabinose to L-ribulose. smpdb.caresearchgate.net

Phosphorylation: Subsequently, L-ribulokinase (encoded by the araB gene) phosphorylates L-ribulose at the C5 position, using ATP as the phosphate donor, to produce L-ribulose 5-phosphate. smpdb.canih.gov

| Step | Substrate | Enzyme | Product |

| 1 | L-Arabinose | L-Arabinose Isomerase (araA) | L-Ribulose |

| 2 | L-Ribulose | L-Ribulokinase (araB) | L-Ribulose 5-Phosphate |

The final enzymatic step of this pathway is the epimerization of L-ribulose 5-phosphate. This reaction is catalyzed by L-ribulose-5-phosphate 4-epimerase (encoded by the araD gene), which converts L-ribulose 5-phosphate into D-xylulose 5-phosphate. wikipedia.orgsmpdb.caebi.ac.ukuniprot.org This enzyme facilitates the inversion of the stereochemistry at the C4 position. wikipedia.org The proposed mechanism for this epimerization involves a retro-aldol cleavage of the bond between C3 and C4, generating a metal-stabilized enolate of dihydroxyacetone and a glycolaldehyde (B1209225) phosphate intermediate. wikipedia.orgebi.ac.uknih.govnih.gov A subsequent aldol (B89426) condensation reforms the C3-C4 bond, resulting in the epimeric product, D-xylulose 5-phosphate. wikipedia.orgebi.ac.uk

| Substrate | Enzyme | Product | Mechanism Highlights |

| L-Ribulose 5-Phosphate | L-Ribulose-5-Phosphate 4-Epimerase (araD) | D-Xylulose 5-Phosphate | Retro-aldol cleavage and subsequent aldol condensation. wikipedia.orgebi.ac.uk |

D-xylulose 5-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). wikipedia.org Within the PPP, D-xylulose 5-phosphate can be acted upon by two key enzymes:

Transketolase: This enzyme transfers a two-carbon unit from D-xylulose 5-phosphate to an acceptor aldose. For example, it can react with ribose 5-phosphate to form glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate, or with erythrose 4-phosphate to form fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. smpdb.ca

Ribulose-5-phosphate 3-epimerase: This enzyme reversibly interconverts D-xylulose 5-phosphate and D-ribulose 5-phosphate. nih.govwikipedia.org

This integration allows the carbon skeleton of L-arabinose to be completely metabolized through glycolysis or used for the synthesis of nucleotides and aromatic amino acids.

Certain microorganisms, including Clostridium acetobutylicum and species of Bifidobacterium, can utilize an alternative route known as the phosphoketolase pathway for pentose metabolism. jmb.or.krjmb.or.krnih.gov In this pathway, the key enzyme is phosphoketolase, which cleaves D-xylulose 5-phosphate into glyceraldehyde 3-phosphate and acetyl-phosphate. nih.govnih.gov This pathway is particularly significant in heterofermentative bacteria. nih.gov In some organisms like Lactobacillus plantarum, the phosphoketolase pathway is the primary route for arabinose assimilation. nih.gov The presence of this pathway can influence the final fermentation products, yielding both lactate (B86563) and acetate. nih.gov

Fungal L-Arabinose Oxidoreductase Pathway

Fungi employ a more complex, five-step oxidoreductive pathway for L-arabinose catabolism. oup.comnih.gov This pathway involves a series of reduction and oxidation reactions before the final phosphorylation step. jmb.or.krresearchgate.netresearchgate.net The enzymes involved were primarily characterized in fungi such as Aspergillus niger and Trichoderma reesei. nih.govnih.gov

The pathway proceeds as follows:

L-Arabinose Reductase: L-arabinose is first reduced to L-arabinitol, a reaction that typically utilizes NADPH. nih.gov

L-Arabinitol Dehydrogenase: L-arabinitol is then oxidized to L-xylulose, an NAD+-dependent reaction. nih.gov

L-Xylulose Reductase: L-xylulose is subsequently reduced to xylitol (B92547), another NADPH-dependent step. nih.gov

Xylitol Dehydrogenase: Xylitol is oxidized to D-xylulose in an NAD+-dependent reaction. nih.gov

D-Xylulokinase: Finally, D-xylulose is phosphorylated by D-xylulokinase to form D-xylulose 5-phosphate, which then enters the pentose phosphate pathway. nih.govcaymanchem.com

A notable feature of the fungal pathway is its reliance on different redox cofactors (NADPH for reductions and NAD+ for oxidations), which can create a cofactor imbalance within the cell under certain conditions. jmb.or.kroup.comnih.gov

| Step | Starting Compound | Enzyme | Product | Cofactor |

| 1 | L-Arabinose | L-Arabinose Reductase | L-Arabinitol | NADPH |

| 2 | L-Arabinitol | L-Arabinitol Dehydrogenase | L-Xylulose | NAD+ |

| 3 | L-Xylulose | L-Xylulose Reductase | Xylitol | NADPH |

| 4 | Xylitol | Xylitol Dehydrogenase | D-Xylulose | NAD+ |

| 5 | D-Xylulose | D-Xylulokinase | D-Xylulose 5-Phosphate | ATP |

Multi-Step Conversion to D-Xylulose 5-Phosphate

The conversion of L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway (PPP), is a common strategy in microbial metabolism. jmb.or.krresearchgate.net However, the enzymatic steps involved differ between prokaryotic and eukaryotic microorganisms.

In many bacteria, such as Escherichia coli, L-arabinose is catabolized through a relatively direct, three-step pathway that does not involve redox reactions. jmb.or.krtandfonline.com The process, governed by the araBAD operon, involves the following sequence:

Isomerization : L-arabinose is converted to L-ribulose by L-arabinose isomerase (encoded by araA). wikipedia.orgresearchgate.net

Phosphorylation : L-ribulose is phosphorylated by ribulokinase (encoded by araB) to produce L-ribulose-5-phosphate. wikipedia.orgresearchgate.net

Epimerization : L-ribulose-5-phosphate 4-epimerase (encoded by araD) catalyzes the final conversion to D-xylulose-5-phosphate. wikipedia.orgresearchgate.net

In contrast, the fungal pathway is a more complex, five-step oxidoreductive process. oup.comwiley.com This pathway involves two reduction and two oxidation reactions before a final phosphorylation step, ultimately yielding D-xylulose 5-phosphate. jmb.or.kracs.org The intermediates in this pathway include L-arabinitol, L-xylulose, and xylitol. oup.comacs.org

| Characteristic | Bacterial Pathway (e.g., E. coli) | Fungal Pathway (e.g., Aspergillus niger) |

|---|---|---|

| Key Enzymes | L-arabinose isomerase, Ribulokinase, L-ribulose-5-phosphate 4-epimerase jmb.or.krwikipedia.org | Aldose reductase, L-arabinitol-4-dehydrogenase, L-xylulose reductase, Xylitol dehydrogenase, Xylulokinase wiley.comcore.ac.uk |

| Number of Steps | 3 | 5 |

| Redox Cofactors | Not required researchgate.nettandfonline.com | NAD(P)H and NAD+ required researchgate.netnih.gov |

| Key Intermediates | L-ribulose, L-ribulose-5-phosphate wikipedia.org | L-arabinitol, L-xylulose, Xylitol, D-xylulose oup.com |

| Final Product | D-xylulose 5-phosphate jmb.or.krresearchgate.net |

Redox Cofactor Dynamics and Metabolic Balance

The dynamics of redox cofactors are critical for metabolic balance, and this is particularly evident when comparing the bacterial and fungal L-arabinose catabolic pathways. The bacterial pathway is redox-neutral, meaning it does not consume or generate a net amount of NADH or NADPH. researchgate.nettandfonline.com

Conversely, the fungal pathway is characterized by a complex interplay of redox cofactors. It typically involves two reduction steps that consume NADPH and two oxidation steps that produce NADH. wiley.complos.org Specifically, the reduction of L-arabinose and L-xylulose often utilizes NADPH, while the oxidation of L-arabinitol and xylitol requires NAD+. oup.comacs.orgnih.gov This differential use of cofactors (NADPH consumption and NADH production) can lead to a redox imbalance, especially under anaerobic conditions where the re-oxidation of NADH is limited. mdpi.comnih.gov This imbalance can constrain the rate of pentose fermentation and lead to the accumulation of byproducts like L-arabitol. plos.orgmdpi.com Maintaining redox homeostasis is therefore a significant challenge for fungi metabolizing L-arabinose. researchgate.net

D-Arabinose Catabolism Pathways

While L-arabinose is the more common isomer in nature, some microorganisms have evolved pathways to catabolize D-arabinose.

In Escherichia coli, a specific pathway for D-arabinose metabolism has been identified that is distinct from the L-arabinose route. This pathway interestingly co-opts enzymes from the L-fucose catabolic pathway. nih.govnih.gov The catabolism of D-arabinose proceeds through the formation of D-ribulose and subsequently D-ribulose-1-phosphate, an intermediate not seen in the canonical pentose phosphate pathway. nih.govnih.gov

The steps are as follows:

Isomerization : D-arabinose is converted to D-ribulose by an isomerase (L-fucose isomerase). nih.govnih.gov

Phosphorylation : D-ribulose is phosphorylated to D-ribulose-1-phosphate by a kinase (L-fuculokinase). nih.govnih.gov

Aldol Cleavage : D-ribulose-1-phosphate is cleaved by an aldolase (B8822740) (L-fuculose-1-phosphate aldolase) into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. nih.govnih.gov

DHAP enters directly into glycolysis, while the glycolaldehyde is further metabolized. nih.gov This pathway highlights the metabolic versatility of microorganisms, which can adapt existing enzymatic machinery for the degradation of alternative substrates. In some E. coli strains, D-ribulokinase activity is distinct from L-fuculokinase, indicating further evolutionary adaptation. nih.govnih.gov

Biosynthesis of 3-Deoxy-D-manno-Octulosonic Acid (KDO) from Arabinose 5-Phosphate

Arabinose phosphates are not only involved in catabolism but are also crucial anabolic precursors for essential cell components.

D-Arabinose 5-Phosphate as a Biosynthetic Precursor

D-arabinose 5-phosphate (A5P) is the essential precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (KDO), an eight-carbon sugar that is a critical component of the lipopolysaccharide (LPS) inner core in virtually all Gram-negative bacteria. wayne.edunih.govasm.org The integrity of the bacterial outer membrane depends on the proper synthesis of KDO, making its biosynthetic pathway a target for potential antimicrobial agents. researchgate.netresearchgate.net

The intracellular source of A5P is the pentose phosphate pathway intermediate D-ribulose 5-phosphate. nih.govasm.org The reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate is catalyzed by the enzyme D-arabinose 5-phosphate isomerase (API). asm.orgresearchgate.netuniprot.org In E. coli, multiple genes, including kdsD and gutQ, encode for this isomerase activity, highlighting its importance for the cell. asm.orgmdpi.com

Condensation with Phosphoenolpyruvate (B93156) (PEP) to Form KDO8P

The first committed step in KDO biosynthesis is the condensation of D-arabinose 5-phosphate (A5P) with phosphoenolpyruvate (PEP), a key intermediate from glycolysis. nih.goviucr.org This aldol-type condensation reaction is catalyzed by KDO 8-phosphate synthase (KDO8Ps), also known as KdsA. nih.govresearchgate.net The reaction forms 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) and inorganic phosphate (Pi). wayne.eduiucr.org

The reaction is stereospecific and proceeds through a sequential mechanism where PEP binds to the enzyme first, followed by A5P. wayne.edu The subsequent dephosphorylation of KDO8P to KDO is carried out by the KDO 8-phosphate phosphatase (KdsC), completing this stage of the pathway. researchgate.netnih.govnih.gov

| Enzyme | Gene (in E. coli) | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|

| D-Arabinose 5-phosphate Isomerase (API) | kdsD, gutQ, kpsF nih.govasm.orguniprot.org | Isomerization | D-Ribulose 5-phosphate nih.gov | D-Arabinose 5-phosphate nih.gov |

| KDO 8-phosphate Synthase (KDO8Ps) | kdsA researchgate.netnih.gov | Condensation | D-Arabinose 5-phosphate, Phosphoenolpyruvate iucr.org | 3-Deoxy-D-manno-octulosonate 8-phosphate, Inorganic phosphate wayne.edu |

| KDO 8-phosphate Phosphatase | kdsC researchgate.netnih.gov | Dephosphorylation | 3-Deoxy-D-manno-octulosonate 8-phosphate nih.gov | 3-Deoxy-D-manno-octulosonic acid (KDO), Inorganic phosphate nih.gov |

Regulatory Mechanisms Governing Arabinose Phosphate Metabolism

Transcriptional Regulation of L-Arabinose Utilization Operons

The transcriptional control of L-arabinose utilization is a classic model for gene regulation, showcasing both positive and negative control mechanisms. In different bacterial genera, distinct regulatory systems have evolved to sense the presence of L-arabinose and modulate the expression of the necessary catabolic genes.

The L-Arabinose (ara) Operon in Escherichia coli

In Escherichia coli, the metabolism of L-arabinose is governed by the well-characterized ara operon, also known as the araBAD operon. wikipedia.org This operon includes the structural genes araB, araA, and araD, which encode for ribulokinase, L-arabinose isomerase, and L-ribulose-5-phosphate 4-epimerase, respectively. wikipedia.org These enzymes sequentially convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnumberanalytics.com The expression of the araBAD operon is tightly controlled by the AraC protein and the catabolite activator protein (CAP)-cAMP complex. wikipedia.org

The AraC protein is a key regulator of the ara operon, exhibiting a remarkable dual functionality as both a repressor and an activator. wikipedia.orgnumberanalytics.comnih.gov This dual role is dependent on the presence or absence of the inducer, L-arabinose. wikipedia.orguniprot.org AraC functions as a homodimer, with each monomer consisting of a DNA-binding domain and a dimerization domain that also binds arabinose. wikipedia.org

In the absence of L-arabinose, the AraC protein adopts a conformation that acts as a repressor of the araBAD promoter (PBAD). wikipedia.orguniprot.org When L-arabinose is present, it binds to AraC, inducing a conformational change that transforms AraC into an activator of transcription. wikipedia.orgnumberanalytics.comnumberanalytics.com This elegant mechanism ensures that the structural genes for arabinose metabolism are only expressed when their substrate is available.

The regulatory region of the ara operon is complex, containing several binding sites for AraC and CAP. wikipedia.orgasm.org The key AraC binding sites are araO1, araO2, and araI (which is composed of two half-sites, araI1 and araI2). wikipedia.orgnih.gov

In the absence of arabinose (the repressing state), a dimer of AraC binds simultaneously to the operator site araO2 and the initiator half-site araI1. pathbank.orgwashington.edunih.gov These two sites are separated by 210 base pairs of DNA. nih.govpnas.org This concurrent binding forces the intervening DNA to form a loop, which effectively blocks the PBAD promoter and prevents transcription by RNA polymerase. pathbank.orgwashington.edujh.edu

Upon the addition of arabinose, the AraC-arabinose complex undergoes a conformational shift. This change causes AraC to release its grip on the distant araO2 site and instead bind to the adjacent araI1 and araI2 half-sites. wikipedia.orgnih.gov This action breaks the DNA loop and, in conjunction with the CAP-cAMP complex, promotes the binding of RNA polymerase to PBAD, thereby activating transcription. wikipedia.orgwashington.edunih.gov In vivo footprinting experiments have confirmed the occupancy of these sites under different conditions, supporting the DNA looping model. nih.gov Two distinct DNA loops can be formed, with the repression loop predominating in the absence of arabinose. nih.gov

| DNA Binding Site | Role in Regulation | Bound by AraC in the Absence of Arabinose | Bound by AraC in the Presence of Arabinose |

| araO1 | Autoregulation of araC | Yes | Yes |

| araO2 | Repression of PBAD (forms DNA loop) | Yes | No |

| araI1 | Repression and Activation | Yes | Yes |

| araI2 | Activation | No | Yes |

The expression of the ara operon is also subject to catabolite repression, a global regulatory mechanism that ensures that bacteria utilize glucose as a preferred carbon source. This regulation is mediated by the catabolite activator protein (CAP), also known as the cyclic AMP receptor protein (CRP), and its allosteric effector, cyclic AMP (cAMP). wikipedia.orgunam.mx

When glucose levels are low, the intracellular concentration of cAMP rises. clemson.edu cAMP then binds to CAP, forming a CAP-cAMP complex that can bind to a specific site in the ara regulatory region, located between araO1 and araI1. wikipedia.orgclemson.edu The binding of the CAP-cAMP complex is essential for the full activation of the PBAD promoter. numberanalytics.compnas.org It helps to open the DNA loop and enhances the binding of the AraC-arabinose complex to the araI1 and araI2 sites, thereby stimulating the recruitment of RNA polymerase and initiating high-level transcription. wikipedia.org Thus, for maximal expression of the araBAD operon, two conditions must be met: arabinose must be present to convert AraC into an activator, and glucose must be absent to allow the formation of the CAP-cAMP complex. unam.mx

The AraC protein not only regulates the araBAD operon but also controls its own synthesis through a process of autoregulation. wikipedia.orgpathbank.org The araC gene has its own promoter, PC, which is also regulated by AraC. pnas.org At high concentrations, the AraC protein binds to the operator site araO1, which is located within the regulatory region of the araC gene itself. wikipedia.orgpathbank.org This binding represses the transcription from PC, thereby preventing the overproduction of the AraC protein. wikipedia.orguniprot.orgpathbank.org This negative feedback loop ensures that the cellular levels of AraC are maintained within an appropriate range. Three binding sites, araI1, araO1, and araO2, are required for the complete autoregulation of araC. pnas.org

AraR Regulon in Clostridium Species

In contrast to the dual-function AraC regulator in E. coli, many Gram-positive bacteria, including those of the genus Clostridium, utilize a different regulatory system for arabinose metabolism. In these bacteria, the key transcriptional regulator is AraR, which typically functions as a repressor. nih.govfrontiersin.org

The AraR regulon in Clostridium species controls the expression of genes required for L-arabinose transport and catabolism. nih.govresearchgate.net In Clostridium acetobutylicum, the AraR protein, belonging to the GntR family of regulators, represses the transcription of the arabinose utilization genes in the absence of arabinose. nih.govresearchgate.netlbl.gov When arabinose is present, it acts as an inducer, binding to AraR and causing it to dissociate from its DNA operator sites, thus derepressing gene expression. nih.gov

Comparative genomic analysis across nine Clostridium species has revealed that the core members of the AraR regulon typically include genes for L-arabinose isomerase (araA), ribulokinase (araB), L-ribulose-5-phosphate 4-epimerase (araD), and arabinose transporters (araE or araFGH). nih.gov Interestingly, this analysis also identified a novel, non-orthologous ribulokinase, termed AraK, as a conserved member of the AraR regulon in these species. nih.gov The presence of AraR-binding sites upstream of the araR gene itself suggests that, similar to AraC in E. coli, AraR autoregulates its own expression in Clostridium. nih.gov In C. acetobutylicum, arabinose has also been shown to induce a metabolic switch and can exert catabolite repression on xylose utilization. asm.orgmicrobiologyresearch.orgasm.org

| Gene/Operon | Putative Function | Regulated by AraR in Clostridium acetobutylicum |

| araA | L-arabinose isomerase | Yes |

| araB/araK | Ribulokinase | Yes |

| araD | L-ribulose-5-phosphate 4-epimerase | Yes |

| araE / araFGH | Arabinose transport | Yes |

| araR | Transcriptional regulator | Yes (autoregulation) |

| Pentose Phosphate Pathway Genes | Central metabolism | Yes |

Feedback Inhibition and Allosteric Control

Beyond transcriptional regulation, the activity of enzymes within the arabinose metabolic pathway is directly modulated by metabolic intermediates through feedback inhibition and allosteric control.

Arabinose-5-phosphate (B10769358) isomerase (API) catalyzes the first step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of lipopolysaccharide in Gram-negative bacteria. asm.orgresearchgate.net The enzyme converts D-ribulose-5-phosphate to D-arabinose-5-phosphate. asm.org The activity of this enzyme is subject to feedback inhibition by the final product of the Kdo biosynthetic pathway, cytidine (B196190) 5'-monophospho-3-deoxy-D-manno-2-octulosonic acid (CMP-KDO). asm.orgescholarship.org

In Bacteroides fragilis, the API is inhibited by CMP-KDO with a reported inhibition constant (Kᵢ) of 1.91 μM. asm.org Structural studies of the API from B. fragilis have revealed that CMP-Kdo binds to the active site of the enzyme, acting as a feedback inhibitor. researchgate.netescholarship.orgiucr.org This allosteric regulation ensures that the production of Kdo is halted when sufficient levels of its activated form, CMP-KDO, are present, thus preventing unnecessary metabolic expenditure.

Table 1: Inhibition of Arabinose 5-Phosphate Isomerase

| Enzyme | Organism | Inhibitor | Inhibition Constant (Kᵢ) |

|---|

Carbon Catabolite Repression and Sugar Hierarchies

Bacteria often prioritize the consumption of certain sugars over others, a phenomenon known as carbon catabolite repression (CCR). This leads to a hierarchical utilization of available carbon sources.

In addition to being repressed by glucose, arabinose itself can repress the metabolism of other sugars, most notably D-xylose. nih.govresearchgate.net In E. coli, when grown in a mixture of arabinose and xylose, the cells will consume arabinose first before beginning to utilize xylose. nih.govresearchgate.net This repression occurs at the transcriptional level. nih.gov

The mechanism involves the arabinose-bound AraC protein. nih.govasm.org In the presence of arabinose, the AraC-arabinose complex binds to the promoter regions of the xylose metabolic genes (xyl genes). nih.govasm.orgresearchgate.net This binding of AraC interferes with the binding of the xylose-specific activator protein, XylR, thereby repressing the expression of the genes required for xylose transport and metabolism. nih.govresearchgate.net This establishes a clear hierarchy where arabinose utilization is favored over xylose.

The regulatory interaction between arabinose and xylose metabolism is often reciprocal. While arabinose is known to repress xylose utilization, some studies have shown that xylose can also exert a repressive effect on the arabinose metabolic genes. asm.orgnih.gov

In E. coli, it has been demonstrated that the xylose-bound XylR protein can repress the expression of the arabinose genes. asm.orgresearchgate.net This reciprocal regulation suggests that a strict, unidirectional hierarchy may not always be the case, and that the cell's response can be more nuanced, leading to mixed populations of cells capable of utilizing either sugar depending on their relative concentrations. nih.gov This transcriptional cross-talk fine-tunes the metabolic response to mixed pentose sugar environments. researchgate.net

Table 2: Regulatory Interactions Between Arabinose and Xylose Metabolism in E. coli

| Regulatory Protein | Effector Molecule | Target Operon | Effect |

|---|---|---|---|

| AraC | L-Arabinose | xyl genes | Repression nih.govasm.org |

Biological Roles and Physiological Significance of Arabinose Phosphates

Role in Microbial Carbon Assimilation and Energy Homeostasis

Arabinose phosphates are central to the microbial assimilation of L-arabinose, a common pentose (B10789219) sugar found in plant-based materials like hemicellulose and pectins. nih.govmdpi.com Bacteria that can utilize L-arabinose possess specific metabolic pathways to convert it into intermediates that feed into the central carbon metabolism, thereby contributing to cellular energy production and biosynthetic processes.

Entry Point for L-Arabinose into Central Carbon Metabolism

In many bacteria, including the well-studied Escherichia coli, the catabolism of L-arabinose proceeds through a phosphorylative pathway. researchgate.netwikipedia.org This pathway involves a series of enzymatic steps that convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway (PPP). wikipedia.orgebi.ac.uk

The key enzymes in this pathway are encoded by the ara operon and include: wikipedia.orgjmb.or.kr

L-arabinose isomerase (AraA): Converts L-arabinose to L-ribulose. wikipedia.org

L-ribulokinase (AraB): Phosphorylates L-ribulose to form L-ribulose-5-phosphate. wikipedia.org

L-ribulose-5-phosphate 4-epimerase (AraD): Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate. wikipedia.org

D-xylulose-5-phosphate then enters the pentose phosphate pathway, a central metabolic route for the synthesis of precursor metabolites and reducing power in the form of NADPH. wikipedia.orgresearchgate.net

Contributions to Pentose Phosphate Pathway Outputs (e.g., NADPH, Ribose-5-Phosphate)

Once D-xylulose-5-phosphate enters the pentose phosphate pathway, it can be interconverted with other pentose phosphates, such as ribose-5-phosphate (B1218738) and ribulose-5-phosphate. Ribose-5-phosphate is a crucial precursor for the synthesis of nucleotides and nucleic acids (RNA and DNA). nih.gov The oxidative phase of the pentose phosphate pathway is also a major source of NADPH, which is essential for various reductive biosynthetic reactions and for protecting the cell against oxidative stress.

The metabolism of arabinose via the pentose phosphate pathway ultimately generates intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can enter glycolysis to produce ATP, the primary energy currency of the cell. ucl.ac.uk Therefore, the assimilation of L-arabinose through arabinose phosphates directly contributes to the cell's energy balance and biosynthetic capabilities.

Essentiality in Bacterial Lipopolysaccharide Biosynthesis

Lipopolysaccharide (LPS) is a major component of the outer membrane of most Gram-negative bacteria, providing structural integrity and protection from the external environment. researchgate.netsigmaaldrich.comacs.org Arabinose phosphates are indispensable for the synthesis of a critical component of LPS, 3-deoxy-D-manno-oct-2-ulosonic acid (KDO). researchgate.netmdpi.com

KDO as a Crucial Component of Gram-Negative Bacterial Cell Envelopes

KDO is an eight-carbon sugar that forms a key part of the inner core of LPS, linking the lipid A moiety to the outer core and O-antigen polysaccharides. sigmaaldrich.comnih.govnih.gov The KDO region is essential for the proper assembly and function of the LPS molecule and, consequently, for the viability of most Gram-negative bacteria. researchgate.netnih.gov Mutants unable to synthesize KDO often exhibit severe growth defects and increased susceptibility to antibiotics and other harmful substances. mdpi.com

The biosynthesis of KDO begins with the formation of D-arabinose-5-phosphate. mdpi.comresearchgate.net

Arabinose 5-Phosphate as a Key Precursor for Outer Membrane Integrity

D-arabinose-5-phosphate serves as a direct precursor for KDO synthesis. researchgate.netmdpi.com In E. coli, D-arabinose-5-phosphate is typically synthesized from the pentose phosphate pathway intermediate D-ribulose-5-phosphate by the enzyme D-arabinose-5-phosphate isomerase. mdpi.comuniprot.org

The synthesis of KDO proceeds as follows:

D-arabinose-5-phosphate isomerase (KdsD or GutQ): Catalyzes the reversible isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate. researchgate.netuniprot.org

KDO-8-phosphate synthase (KdsA): Condenses D-arabinose-5-phosphate with phosphoenolpyruvate (B93156) (PEP) to form KDO-8-phosphate. researchgate.net

KDO-8-phosphate phosphatase (KdsC): Dephosphorylates KDO-8-phosphate to yield KDO. nih.gov

This KDO is then activated to CMP-KDO before being incorporated into the growing LPS molecule. researchgate.net Given that LPS is vital for the structural integrity of the outer membrane, the role of arabinose 5-phosphate as a KDO precursor is essential for the survival of most Gram-negative bacteria. researchgate.netsemanticscholar.org

Intermediates in Nucleotide Biosynthesis and Associated Cellular Processes

Beyond its roles in carbon metabolism and LPS biosynthesis, arabinose phosphates have been implicated as potential intermediates in the prebiotic synthesis of nucleotides, a cornerstone of the "RNA world" hypothesis. nih.govucla.edu This hypothesis posits that RNA, or a similar molecule, was the primary form of genetic material and catalytic molecule before the evolution of DNA and proteins.

Research has shown that activated pyrimidine (B1678525) nucleotides can be derived from arabinose-3-phosphate under conditions thought to be plausible on early Earth. nih.govucla.edu This suggests that arabinose phosphates could have played a role in the origin of life by providing a pathway to the building blocks of RNA.

In modern biological systems, the connection between arabinose phosphates and nucleotide biosynthesis is primarily indirect, through the conversion of arabinose-derived pentose phosphates into ribose-5-phosphate, the precursor for phosphoribosyl pyrophosphate (PRPP). PRPP is a key substrate in the de novo and salvage pathways of nucleotide synthesis. acs.org

Indirect Role in Plant Cell Wall Metabolism (via L-Arabinose)

L-arabinose is a plant-specific pentose sugar that constitutes a significant portion of the cell wall polysaccharides in many plant species, including Arabidopsis thaliana and rice (Oryza sativa). nih.govresearchgate.net It is a key component of various cell wall polymers, glycoproteins, and signaling peptides that are crucial for plant growth, development, and stress responses. pnas.orgunimelb.edu.auglycopedia.eunih.govpurdue.edu

The synthesis of L-arabinose in plants primarily occurs through the de novo pathway, which starts from UDP-D-glucose and proceeds through several enzymatic steps to produce UDP-L-arabinose, the activated form of L-arabinose used by arabinosyltransferases for incorporation into cell wall polymers. nih.gov A key step in this pathway is the epimerization of UDP-D-xylose to UDP-L-arabinose, catalyzed by UDP-D-xylose 4-epimerase (UXE). nih.govwiley.comnih.govlib4ri.ch

Detailed Research Findings:

Recent research has shed light on the intricate mechanisms of L-arabinose synthesis and its role in plant cell wall metabolism. Studies in Arabidopsis have identified several key genes and enzymes involved in this process.

The MUR4 Gene: The mur4 mutant of Arabidopsis exhibits a significant reduction in the L-arabinose content of its cell walls, highlighting the crucial role of the MUR4 gene in L-arabinose biosynthesis. nih.govfrontiersin.org The MUR4 gene encodes a Golgi-localized UDP-D-xylose 4-epimerase, which is responsible for a major part of the de novo synthesis of UDP-L-arabinose. nih.gov

Cytosolic and Golgi Pathways: Land plants possess dual de novo pathways for UDP-L-arabinose synthesis, occurring in both the cytosol and the Golgi apparatus. wiley.comlib4ri.ch While the Golgi-localized UXE, AtMUR4, is the primary contributor, cytosolic bifunctional UDP-glucose 4-epimerases (UGEs), such as AtUGE1 and AtUGE3, also contribute to UDP-L-arabinose synthesis. wiley.comnih.govlib4ri.ch

Transport and Interconversion: The biosynthesis of arabinose-containing compounds within the Golgi requires a complex transport system. UDP-L-arabinopyranose (UDP-L-Arap), synthesized in the Golgi lumen, must be transported out to the cytosol for conversion to UDP-L-arabinofuranose (UDP-L-Araf), the predominant form of arabinose in plant glycans. pnas.orgunimelb.edu.aunih.gov This conversion is catalyzed by UDP-arabinose mutases located on the cytosolic surface of the Golgi. pnas.orgunimelb.edu.aunih.gov Subsequently, UDP-L-Araf is transported back into the Golgi lumen to be used by glycosyltransferases for the synthesis of cell wall polymers. pnas.orgunimelb.edu.aunih.gov

Arabinose-Containing Polymers: L-arabinose is a component of several important cell wall polysaccharides, including:

Pectic arabinan: A major component of the pectic matrix in the cell walls of many plants. nih.govresearchgate.net

Arabinoxylan: A major hemicellulose in the cell walls of grasses. nih.gov

Arabinogalactan-proteins (AGPs): A diverse class of proteoglycans involved in various aspects of plant growth and development. nih.govwiley.com

Extensins: A family of hydroxyproline-rich glycoproteins that play a structural role in the cell wall. wiley.com

Role in Stress Response: The metabolism of L-arabinose and the structure of arabinose-containing polymers are also implicated in plant responses to abiotic stress, such as salt stress. purdue.edufrontiersin.org

Table 1: L-Arabinose Content in Cell Walls of Arabidopsis Mutants

| Mutant Line | L-Arabinose Content (% of Wild-Type) | Reference |

| mur4 | ~50% | nih.gov |

| mur4 uge1 uge3 | <40% | wiley.com |

Table 2: Major L-Arabinose-Containing Polymers in Plant Cell Walls

| Polymer | Location/Function | Key Linkages | References |

| Pectic Arabinan | Pectic matrix of the cell wall | α-1,5-linked and branched arabinan | nih.govpnas.org |

| Arabinoxylan | Hemicellulose in grass cell walls | α-1,2- and/or α-1,3-linked to β-1,4-xylan backbone | nih.gov |

| Arabinogalactan-proteins (AGPs) | Cell wall and plasma membrane | β-linked galactose backbone with arabinose side chains | nih.govpnas.orgwiley.com |

| Extensins | Structural glycoproteins in the cell wall | Arabinosylated hydroxyproline (B1673980) residues | pnas.orgwiley.com |

**Table 3: Enzymes Involved in UDP-L-Arabinose Biosynthesis in *Arabidopsis***

| Enzyme | Gene | Localization | Function | References |

| UDP-D-xylose 4-epimerase | MUR4 | Golgi apparatus | Epimerization of UDP-D-xylose to UDP-L-arabinose | nih.gov |

| UDP-glucose 4-epimerase | UGE1, UGE3 | Cytosol | Bifunctional, also catalyzes UDP-D-xylose epimerization | wiley.comnih.govlib4ri.ch |

| UDP-arabinose mutase | RGP family | Cytosolic side of Golgi | Interconversion of UDP-L-Arap to UDP-L-Araf | pnas.org |

Prebiotic Chemistry and the Origin of Life Research

Arabinose-3-Phosphate as a Putative Prebiotic Intermediate

This compound is considered a key putative intermediate in prebiotic chemistry, primarily because it offers a potential solution to the difficult problem of ribonucleotide synthesis under plausible early Earth conditions. The conventional view of nucleotide formation involves the separate synthesis of a ribose sugar and a nucleobase, followed by their joining. However, this process is fraught with challenges: the formation of ribose from simple precursors like formaldehyde (B43269) tends to produce a complex mixture of sugars, and the subsequent attachment of pyrimidine (B1678525) nucleobases to ribose does not occur efficiently under prebiotic conditions. nih.govresearchgate.net

Research has demonstrated a pathway where activated pyrimidine nucleotides can be derived from this compound. nih.govucla.edu This route bypasses the need for free ribose and nucleobases as separate intermediates, thus avoiding the associated chemical inefficiencies. nih.govresearchgate.net In this model, the sugar phosphate (B84403) backbone is constructed first, and the nucleobase is assembled onto this scaffold in later steps. While the prebiotic synthesis of this compound itself has been a subject of intense investigation, its role as a central molecule in a plausible sequence leading to RNA building blocks marks it as a significant intermediate in origin of life theories. nih.govucla.edu

Proposed Abiotic Synthesis of Pyrimidine Nucleotides via this compound Derivatives

A detailed abiotic pathway has been proposed and experimentally supported, showing how pyrimidine ribonucleotides could be synthesized using this compound as a starting point. This synthesis begins with simple, prebiotically plausible feedstock molecules, including glycolaldehyde (B1209225), glyceraldehyde, cyanamide (B42294), and inorganic phosphate. nih.govresearchgate.net

The key steps in this proposed synthesis are:

Formation of Arabinose Amino-oxazoline: this compound is not the initial starting material but is formed as part of a sequence. The process can start with the reaction of glyceraldehyde with 2-aminooxazole (which itself is formed from glycolaldehyde and cyanamide) to produce pentose (B10789219) amino-oxazolines, including the arabinose derivative. nih.govmdpi.com

Reaction with Cyanamide and Cyanoacetylene (B89716): The this compound, once formed, can react with cyanamide and then cyanoacetylene. scispace.comacs.org This sequence first forms an arabinose amino-oxazoline intermediate. nih.govresearchgate.net

Formation of an Anhydronucleoside: The arabinose amino-oxazoline undergoes a cyclization reaction, followed by the addition of cyanoacetylene, which leads to the formation of a key bicyclic intermediate. scispace.com

Hydrolysis to Activated Nucleotides: This intermediate then hydrolyzes to yield activated pyrimidine nucleotides, namely arabinocytidine-3'-phosphate and, significantly, cytidine-2',3'-cyclic phosphate. scispace.comacs.org The latter is an "activated" nucleotide, meaning it is chemically poised for polymerization into RNA.

This synthetic route is notable because it avoids the problematic step of forming a glycosidic bond between a pre-formed sugar and a pyrimidine base, a reaction that is particularly inefficient. nih.gov Instead, the components of the pyrimidine ring are built directly onto the this compound scaffold. researchgate.net

Chemical Plausibility of Phosphorylation and Cyclization Reactions under Early Earth Conditions

The feasibility of the proposed nucleotide synthesis pathway is critically dependent on whether the required reactions, such as phosphorylation and cyclization, could occur under conditions consistent with the early Earth. Research suggests that this is plausible due to the multifaceted role of inorganic phosphate (Pi). nih.govresearchgate.net

Inorganic phosphate is not merely a reactant that gets incorporated late in the sequence to form the final nucleotide. Its presence is essential from the outset, where it functions as: nih.govresearchgate.net

A General Acid/Base Catalyst: Facilitating proton transfer steps that are crucial for the reactions to proceed.

A Nucleophilic Catalyst: Directly participating in reaction mechanisms to speed them up.

A pH Buffer: Maintaining the pH of the environment within a range (around neutral) that is optimal for the desired chemical transformations and prevents unwanted side reactions. scispace.com

A Chemical Buffer: Reacting with and removing excess, potentially disruptive reagents like cyanamide. scispace.com

The "phosphate problem"—the low solubility of common phosphate minerals like apatite—is a recognized challenge for prebiotic chemistry. mdpi.comnih.gov However, plausible solutions exist. Reactive phosphorus sources could have been delivered to the early Earth by meteorites in the form of minerals like schreibersite, or created in specific environments. mdpi.com Furthermore, environments such as those undergoing wet-dry cycles or volcanic regions could have provided the necessary conditions to concentrate reagents and drive condensation reactions like phosphorylation. acs.orgresearchgate.net While direct phosphorylation of arabinose with agents like diamidophosphate (B1260613) (DAP) to form this compound proved unsuccessful, highlighting the stereospecificity of these reactions, other methods using urea (B33335) melts have shown promise. mdpi.comnih.gov These findings underscore that with the right combination of simple feedstock molecules and the catalytic and buffering power of inorganic phosphate, the key chemical steps for forming activated pyrimidine nucleotides are chemically plausible under conceivable early Earth conditions. nih.govresearchgate.net

Biotechnological and Metabolic Engineering Applications

Engineering Microbial Strains for Enhanced Arabinose Utilization

Wild-type industrial microorganisms, such as the workhorse of the ethanol industry, Saccharomyces cerevisiae, are naturally unable to metabolize L-arabinose. nih.gov This limitation has driven extensive research into genetically modifying these organisms to unlock the potential of this C5 sugar. The primary goal is to introduce and optimize metabolic pathways that convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the native pentose (B10789219) phosphate (B84403) pathway (PPP), thereby integrating it into the cell's central carbon metabolism. nih.gov

A common and successful strategy to confer L-arabinose utilization capabilities to S. cerevisiae is the introduction of a bacterial metabolic pathway. researchgate.net This typically involves the expression of three key enzymes: L-arabinose isomerase (encoded by araA), L-ribulokinase (araB), and L-ribulose-5-phosphate 4-epimerase (araD). nih.gov These genes are often sourced from bacteria like Escherichia coli or Lactobacillus plantarum. nih.govnih.gov

The pathway functions as follows:

L-arabinose is transported into the yeast cell, often facilitated by the native galactose permease (Gal2). nih.gov

L-arabinose isomerase converts L-arabinose to L-ribulose. nih.gov

L-ribulokinase phosphorylates L-ribulose to form L-ribulose-5-phosphate. nih.gov

Finally, L-ribulose-5-phosphate 4-epimerase converts L-ribulose-5-phosphate into D-xylulose-5-phosphate, which can then enter the pentose phosphate pathway. nih.govnih.gov

Early attempts to express the E. coli pathway in yeast resulted in very slow growth on arabinose. nih.gov Significant improvements have been achieved by using codon-optimized genes from Lactobacillus plantarum, which better match the codon usage of S. cerevisiae. researchgate.net Further enhancements involve the overexpression of native yeast genes that encode enzymes of the non-oxidative pentose phosphate pathway, such as transketolase (TKL1) and transaldolase (TAL1), to increase the metabolic flux from D-xylulose-5-phosphate towards glycolysis. researchgate.netnih.gov

| Gene | Enzyme | Function | Source Organism (Example) |

|---|---|---|---|

| araA | L-arabinose isomerase | Converts L-arabinose to L-ribulose | Lactobacillus plantarum, Escherichia coli |

| araB | L-ribulokinase | Phosphorylates L-ribulose to L-ribulose-5-phosphate | Lactobacillus plantarum, Escherichia coli |

| araD | L-ribulose-5-phosphate 4-epimerase | Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate | Lactobacillus plantarum, Escherichia coli |

| GAL2 | Galactose permease | Transports L-arabinose into the cell | Saccharomyces cerevisiae (native) |

Beyond introducing the core metabolic pathway, several strategies are employed to enhance the efficiency of pentose sugar fermentation. One major challenge is the competition between glucose and pentose sugars for transport into the cell and for metabolic enzymes. nih.gov Since hexose transporters often have a low affinity for pentoses, engineering these transporters is a key area of research. nih.govfrontiersin.org

Another critical aspect is maintaining redox balance. The fungal arabinose utilization pathway, an alternative to the bacterial one, can create a redox imbalance due to its use of different cofactors (NADPH and NADH), leading to the production of byproducts like L-arabinitol instead of ethanol. nih.gov The bacterial pathway is generally preferred as it is redox-neutral. researchgate.net

Evolutionary engineering, or adaptive evolution, is a powerful tool used to improve arabinose fermentation. This process involves cultivating the engineered strains for many generations in an environment where arabinose is the sole or primary carbon source. This selective pressure favors the emergence of spontaneous mutations that lead to faster growth and more efficient sugar utilization. nih.govresearchgate.net Combining rational metabolic engineering with adaptive evolution has proven highly effective, leading to strains with significantly improved arabinose consumption rates and ethanol yields. nih.govnih.gov For instance, an engineered S. cerevisiae strain, after adaptive evolution, achieved a maximum specific L-arabinose consumption rate of 0.61 g/h/g (dry cell weight) and an ethanol yield of 0.43 g/g. nih.gov

Bioproduction of Value-Added Chemicals from Arabinose

The successful engineering of arabinose metabolism opens the door to producing a wide range of commercially valuable chemicals. By redirecting carbon flux from the central metabolic pathways, engineered microbes can serve as cellular factories for biofuels, platform chemicals, and precursors for bioplastics. mdpi.comnih.gov

Optically pure D-lactic acid is a valuable platform chemical, particularly as a monomer for the production of thermostable polylactic acid (PLA) bioplastics. nih.govasm.org While many lactic acid bacteria can produce lactic acid, they often produce a mix of D- and L-isomers (a racemic mixture) or produce other byproducts like acetic acid through heterolactic fermentation. asm.orgmdpi.com

Researchers have successfully engineered Lactobacillus plantarum for the specific production of homo-D-lactic acid from arabinose. nih.gov This was achieved through a multi-step genetic modification process. First, the gene for L-lactate dehydrogenase (ldhL1) was deleted to prevent the formation of L-lactic acid. nih.gov The resulting strain, however, still produced both D-lactic acid and acetic acid. asm.org The key innovation was to redirect the metabolic flux entirely towards lactic acid production by modifying the pentose catabolism. The native phosphoketolase gene (xpk1), which diverts part of the carbon to acetic acid, was replaced with a transketolase gene (tkt) from Lactococcus lactis. nih.gov This substitution rerouted the entire carbon flux from arabinose through the pentose phosphate pathway and glycolysis, resulting in a homofermentative pathway that produces only D-lactic acid. nih.gov

This engineered strain demonstrated a remarkable improvement in both product purity and production efficiency. nih.gov

| Strain | Genetic Modification | D-Lactic Acid Titer (g/L) | Acetic Acid Titer (g/L) | Max. Volumetric Productivity (g/L/h) |

|---|---|---|---|---|

| ΔldhL1 | L-lactate dehydrogenase gene deleted | 8.7 | 6.3 | 0.37 |

| ΔldhL1-xpk1::tkt | ΔldhL1 with phosphoketolase gene replaced by transketolase gene | 38.6 | 0.4 | 3.78 |

Data sourced from Okano et al., 2009. nih.gov

Beyond ethanol and lactic acid, arabinose serves as a viable carbon source for a portfolio of other biofuels and platform chemicals. mdpi.comnih.gov Metabolic engineering efforts in organisms like E. coli, Zymomonas mobilis, and S. cerevisiae are expanding the range of products that can be synthesized from pentose sugars. mdpi.com These products include other alcohols like butanol, diols such as 2,3-butanediol (B46004), and organic acids like succinic acid, which are considered key building blocks for the chemical industry. nih.govtandfonline.com The ability to use the complete spectrum of sugars available in lignocellulosic biomass, including arabinose, is crucial for improving the economic feasibility of these biorefinery processes. nih.govnih.gov

Overcoming Metabolic Bottlenecks in Arabinose Fermentation

Despite significant progress, several metabolic bottlenecks still hinder the efficiency of arabinose fermentation. One of the primary rate-limiting steps is often the transport of arabinose into the cell, especially in the presence of glucose, which is a preferred carbon source and competitively inhibits pentose uptake. nih.govnih.gov The expression of heterologous transporters with high affinity and specificity for arabinose is an active area of research to overcome this challenge. researchgate.net

An article focusing solely on the chemical compound “Arabinose-3-phosphate” in the context of the provided outline cannot be generated. Extensive research across scientific databases reveals a significant lack of information regarding a direct role for this compound in the specified biotechnological, metabolic engineering, and antimicrobial applications. The primary intermediate in the highly significant 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) biosynthesis pathway is consistently identified as D-arabinose 5-phosphate .

It is highly probable that the intended compound for this article was D-arabinose 5-phosphate. The scientific literature does not support the involvement of this compound in the improvement of arabinose transport systems, the alleviation of carbon catabolite repression, or as a direct target in KDO biosynthesis for antimicrobial development.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements, the requested article on "this compound" cannot be produced. Should information on D-arabinose 5-phosphate be of interest, a detailed and accurate article could be generated.

Future Research Directions

Discovery of Novel Arabinose Phosphate (B84403) Metabolic Routes

The canonical metabolic pathways for L-arabinose in bacteria and fungi are well-established, typically converging on the pentose (B10789219) phosphate pathway intermediate D-xylulose-5-phosphate. jmb.or.krresearchgate.netwikipedia.org The bacterial route involves a three-step isomerization and phosphorylation sequence catalyzed by L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD). jmb.or.krresearchgate.net The fungal pathway is a longer, redox-dependent route. jmb.or.krcore.ac.uk

However, evidence suggests that alternative metabolic strategies exist. For instance, some bacteria like Clostridium acetobutylicum utilize a phosphoketolase pathway for arabinose metabolism, which leads to different product ratios compared to the pentose phosphate pathway. nih.gov Future research will likely focus on genome mining and metabolic characterization of diverse microorganisms from unique environments to uncover novel enzymes and entire pathways for arabinose phosphate metabolism. The discovery of such pathways could reveal new biochemical reactions and provide more efficient routes for converting arabinose into valuable products.

Advanced Structural and Functional Studies of Key Enzymes

A deep understanding of the enzymes that metabolize arabinose phosphates is crucial for both fundamental science and applied biotechnology. A key enzyme in this context is D-arabinose-5-phosphate isomerase (API), which catalyzes the reversible isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate (A5P). researchgate.netnih.gov This reaction is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), an essential component of lipopolysaccharide (LPS) in most Gram-negative bacteria. researchgate.netnih.govnih.gov

Future research efforts will concentrate on:

High-Resolution Crystallography: Determining the three-dimensional structures of API enzymes from a wider range of pathogenic bacteria, ideally in complex with substrate analogs or inhibitors. researchgate.netnih.gov This will provide detailed snapshots of the active site and reveal the precise mechanism of catalysis, aiding in the rational design of potent and specific inhibitors that could serve as novel antimicrobial agents. researchgate.netnih.gov

Mechanistic Probes: Utilizing advanced biochemical and biophysical techniques to probe the catalytic mechanism. A direct, continuous spectropolarimetric assay has been developed for API, which monitors the change in circular dichroism as the substrate is converted to the product. nih.gov This method facilitates high-throughput screening for enzyme inhibitors and detailed kinetic analysis under various conditions. nih.gov

Structure-Function Relationship: Investigating the roles of different domains in multi-domain enzymes. Many APIs possess a sugar isomerase (SIS) domain and a cystathionine-beta-synthase (CBS) domain of unknown function. nih.gov Elucidating the function of these accessory domains is a key area for future studies.

Systems Biology Approaches to Elucidate Complex Regulatory Networks

The metabolism of arabinose is tightly controlled by intricate regulatory networks, with the Escherichia coli arabinose operon (ara) serving as a paradigm of gene regulation. wikipedia.orgnumberanalytics.com The AraC protein acts as a dual-function regulator, repressing the operon in the absence of arabinose by forming a DNA loop, and activating it in the presence of arabinose. wikipedia.orgnumberanalytics.com Expression is also subject to catabolite repression via the CAP-cAMP complex. wikipedia.org

While this system is well-studied, its integration with the broader cellular metabolic and regulatory network is an area ripe for exploration using systems biology. Future research will involve:

Multi-Omics Integration: Employing transcriptomics, proteomics, and metabolomics to build comprehensive models of how arabinose metabolism is coordinated with central carbon metabolism, energy status, and other metabolic pathways.

Regulatory Crosstalk: Investigating how arabinose and its metabolites influence other cellular processes. For example, L-arabinose has been shown to affect biofilm formation, motility, and virulence in various bacteria. tandfonline.combiorxiv.org Systems-level analyses can uncover the molecular links between pentose sugar metabolism and these complex phenotypes, particularly in pathogenic organisms where metabolism and virulence are often intertwined. biorxiv.org

Rational Design and Synthetic Biology for Optimized Bioproduction

Arabinose is the second most abundant pentose sugar in lignocellulosic biomass, making it an attractive and renewable feedstock for microbial bioproduction. mdpi.com Synthetic biology provides the tools to engineer microorganisms to convert arabinose into biofuels and valuable chemicals. mdpi.comtandfonline.com

A cornerstone of this field is the use of the arabinose-inducible PBAD promoter from the ara operon, which allows for tightly controlled, tunable expression of desired genes. numberanalytics.comoup.comcam.ac.uk Future research in this domain will focus on:

Novel Pathway Engineering: Designing and implementing synthetic metabolic pathways to produce non-natural compounds or to enhance the yield of existing products like ethylene (B1197577) glycol and 2,3-butanediol (B46004) from arabinose. tandfonline.com

Metabolic Optimization: Using metabolic engineering strategies to improve the efficiency of arabinose utilization. This includes overexpression of rate-limiting enzymes, elimination of competing pathways, and balancing cofactor (e.g., NADH/NADPH) availability to optimize carbon flux towards the desired product. oup.comfrontiersin.org

Developing Robust Host Strains: Engineering industrial microorganisms like Saccharomyces cerevisiae and E. coli for efficient co-fermentation of arabinose along with other sugars (like glucose and xylose) present in biomass hydrolysates. mdpi.comoup.com

Further Exploration of Arabinose Phosphates in Prebiotic Chemistry

The question of how the building blocks of life, such as RNA, first emerged is a central theme in origins-of-life research. Arabinose-3-phosphate is a molecule of significant interest in this field. It is considered a potential precursor for the prebiotic synthesis of activated pyrimidine (B1678525) nucleotides, which are essential components of RNA. nih.govucla.edu This hypothesis suggests a plausible pathway to the "RNA world," where RNA molecules stored genetic information and catalyzed chemical reactions.

Key research directions in this area include:

Plausible Prebiotic Synthesis: Investigating and demonstrating robust, geochemically plausible synthetic routes to this compound on the early Earth. nih.govucla.edu Research has explored various approaches, including phosphorylation and phosphate migration, but a definitive pathway has yet to be established. nih.govmdpi.com

Role of Phosphate: Elucidating the multifaceted roles of phosphate in prebiotic chemical networks. Phosphate can act not only as a crucial reagent in phosphorylation but also as a catalyst and a pH and chemical buffer, guiding the selective formation of key biomolecules. researchgate.netmdpi.com

Nucleotide Assembly: Studying the subsequent reactions that could convert this compound and its derivatives into nucleotides and eventually into RNA-like polymers under prebiotic conditions. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing arabinose-3-phosphate in prebiotic chemistry studies?

this compound synthesis under prebiotic conditions requires careful selection of phosphorylating agents and reaction environments. For example, cyanamide and diamidophosphate (DAP3) have been tested, but direct phosphorylation of arabinose remains challenging due to stereochemical constraints. Sutherland et al. demonstrated that arabinose’s hydroxyl group orientation (cis vs. trans) significantly impacts intramolecular phosphoryl transfer efficiency, favoring five-membered ring intermediates. Reaction conditions (pH, temperature, and solvent) must mimic prebiotic aqueous environments to validate plausibility .

Key Methodological Steps :

- Use DAP3 or alternative phosphorylating agents under controlled hydration.

- Monitor reaction products via HPLC or LC-MS to detect cyclic phosphoramidates and this compound derivatives.

- Validate stereochemical outcomes using NMR or X-ray crystallography.

Q. How can this compound be detected and quantified in metabolic pathway studies?

Detection requires coupling enzymatic assays with chromatographic techniques. For instance, in E. coli studies, gene knockout systems (e.g., λ Red recombinase-mediated PCR targeting) can disrupt pathways competing for this compound, enabling metabolite accumulation for analysis . Quantification via isotopically labeled standards (e.g., -arabinose) paired with mass spectrometry improves accuracy.

Example Protocol :

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s role in nucleotide synthesis?

Discrepancies arise from competing pathways (e.g., ribose vs. arabinose phosphorylation). To resolve this, researchers employ in vitro reconstitution of prebiotic pathways. For example, Sutherland’s work combined this compound with cyanamide to generate cytidine-3′-phosphate, bypassing ribose intermediates. Critical factors include reaction stoichiometry, catalytic minerals (e.g., borate), and exclusion of non-preferred isomers .

Contradiction Analysis Framework :

- Compare kinetic parameters (e.g., ) of this compound vs. ribose-3-phosphate in enzymatic assays.

- Use isotopic tracing (-NMR) to track phosphate migration in competing reactions.

Q. How can researchers design studies to investigate this compound’s stereochemical influence on RNA precursor formation?

Stereochemical specificity is critical for nucleotide polymerization. Advanced approaches include:

- Chiral chromatography : Separate this compound enantiomers to test their reactivity in nucleotide assembly.

- Molecular dynamics simulations : Model phosphate group orientation during glycosidic bond formation.

- Mutagenesis studies : Engineer enzymes (e.g., kinases) to favor arabinose phosphorylation, as done in T7 RNA polymerase overexpression systems for pathway control .

Case Study : Nagyvary’s hydrolysis experiments showed this compound’s propensity to form cytosine arabinoside-3′-phosphate, suggesting a stereospecific prebiotic route to RNA precursors .

Q. What statistical and validation protocols are essential when reporting this compound concentration data?

Adhere to pharmaceutical research standards:

- Report measurements to ≤3 significant figures, justified by instrument precision (e.g., ±0.01 μM for LC-MS) .

- Use ANOVA or t-tests for comparative studies, specifying -values to denote significance.

- Validate methods via spike-recovery experiments (e.g., 90–110% recovery for accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.